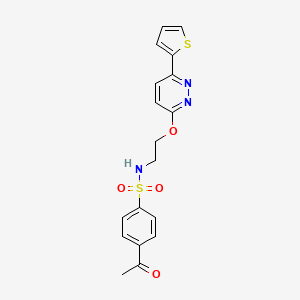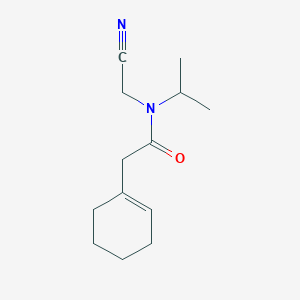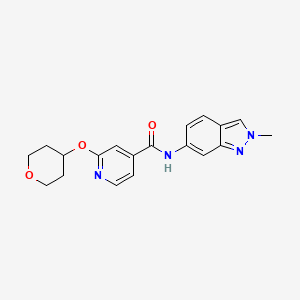
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained considerable attention in scientific research. It is a potent inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the inhibition of the activity of PARP-1 and PARP-2 enzymes. This inhibition leads to the accumulation of DNA damage and subsequent cell death. The compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as COX-2.
Biochemical and Physiological Effects:
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments include its potency and specificity for PARP-1 and PARP-2 enzymes. The compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its challenging synthesis and limited availability.
Future Directions
There are several future directions for the study of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One future direction is the development of more efficient synthesis methods to increase the availability of the compound. Another future direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action and potential side effects.
In conclusion, N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its potent inhibition of PARP-1 and PARP-2 enzymes makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps. The first step involves the synthesis of 2-(2-methyl-2H-indazol-6-yl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinamide in the presence of a base to yield the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Scientific Research Applications
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and cell survival. Inhibition of these enzymes has been linked to the development of cancer and inflammation. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-methylindazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23-12-14-2-3-15(11-17(14)22-23)21-19(24)13-4-7-20-18(10-13)26-16-5-8-25-9-6-16/h2-4,7,10-12,16H,5-6,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVCMYLNZRMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2833676.png)
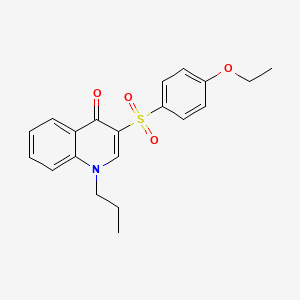
![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2833678.png)

![N-(3-acetylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2833680.png)

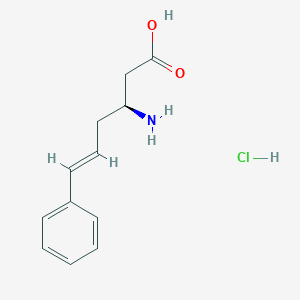
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)
![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2833692.png)
